1,2,4-Oxadiazol-5(4H)-one, 3,4-dibutyl- 1,2,4-Oxadiazol-5(4H)-one, 3,4-dibutyl-
Brand Name: Vulcanchem
CAS No.: 62626-54-4
VCID: VC20624502
InChI: InChI=1S/C10H18N2O2/c1-3-5-7-9-11-14-10(13)12(9)8-6-4-2/h3-8H2,1-2H3
SMILES:
Molecular Formula: C10H18N2O2
Molecular Weight: 198.26 g/mol

1,2,4-Oxadiazol-5(4H)-one, 3,4-dibutyl-

CAS No.: 62626-54-4

Cat. No.: VC20624502

Molecular Formula: C10H18N2O2

Molecular Weight: 198.26 g/mol

* For research use only. Not for human or veterinary use.

1,2,4-Oxadiazol-5(4H)-one, 3,4-dibutyl- - 62626-54-4

Specification

CAS No. 62626-54-4
Molecular Formula C10H18N2O2
Molecular Weight 198.26 g/mol
IUPAC Name 3,4-dibutyl-1,2,4-oxadiazol-5-one
Standard InChI InChI=1S/C10H18N2O2/c1-3-5-7-9-11-14-10(13)12(9)8-6-4-2/h3-8H2,1-2H3
Standard InChI Key NQROYCVKPDVWLT-UHFFFAOYSA-N
Canonical SMILES CCCCC1=NOC(=O)N1CCCC

Introduction

Chemical Identification and Structural Characteristics

Molecular Identity

The compound’s molecular formula is C₁₀H₁₈N₂O₂, with a molecular weight of 198.26 g/mol . Its IUPAC name, 3,4-dibutyl-1,2,4-oxadiazol-5(4H)-one, reflects the substitution pattern: two butyl groups (–C₄H₉) attached to the nitrogen atoms at positions 3 and 4 of the oxadiazol-5-one ring . The structure is distinguished from simpler analogs like 3-phenyl-1,2,4-oxadiazol-5(4H)-one (CAS 1456-22-0) by the replacement of aromatic groups with aliphatic chains .

Structural Analysis

The oxadiazole ring consists of two nitrogen atoms and one oxygen atom, with the 5-position occupied by a ketone group. Computational models of related compounds (e.g., 3,4-dipropyl-1,2,4-oxadiazol-5(4H)-one) suggest that the butyl substituents induce significant steric effects, influencing reactivity and intermolecular interactions . The SMILES notation for the dibutyl derivative is CCCCN1C(=O)ON=C1CCCC, encoding the connectivity of the butyl chains to the heterocycle .

Synthesis and Reaction Pathways

Conventional Synthesis Routes

The most reliable method for synthesizing 3,4-dialkyl-1,2,4-oxadiazol-5(4H)-ones involves the condensation of amidoximes with α-halocarbonyl compounds under basic conditions . For example:

  • Amidoxime Activation: A butyl-substituted amidoxime reacts with a base (e.g., t-BuONa) in dimethyl sulfoxide (DMSO) to generate a nucleophilic species.

  • Cyclization: Addition of methyl 2-chloroacetate or analogous electrophiles facilitates ring closure, forming the oxadiazolone core .

  • Substitution: Butyl groups are introduced via alkylation or through the use of pre-substituted amidoximes .

Reported yields for analogous reactions range from 13% to 50%, depending on the base, solvent, and reaction time . For instance, substituting DMSO with polar aprotic solvents like acetonitrile often reduces efficiency due to poorer solubility of intermediates .

Physicochemical Properties

Thermal Stability and Phase Behavior

Although experimental data for the dibutyl derivative remain sparse, extrapolation from related compounds suggests:

  • Boiling Point: Estimated at 314–330°C based on the trend observed in 3-(4-aminophenyl)-1,2,4-oxadiazol-5(4H)-one (boiling point: 314.5°C) .

  • Density: Approximately 1.2–1.3 g/cm³, inferred from analogs with similar alkyl substituents .

Solubility and Reactivity

The butyl chains enhance lipophilicity, rendering the compound sparingly soluble in water but soluble in organic solvents like dichloromethane or ethyl acetate. Reactivity is dominated by the electrophilic ketone group at position 5, which participates in nucleophilic additions or ring-opening reactions under acidic or basic conditions .

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